molecular formula C7H12O3 B13692893 (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol

(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol

Cat. No.: B13692893
M. Wt: 144.17 g/mol
InChI Key: JIULRVIFQNXLCR-UHFFFAOYSA-N
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Description

(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol is a cyclohexene derivative featuring a hydroxymethyl substituent at the C6 position and hydroxyl groups at C1 and C2. Its stereochemistry (1R,2R,6R) distinguishes it from other diastereomers and contributes to its unique physicochemical and biological properties.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

6-(hydroxymethyl)cyclohex-3-ene-1,2-diol

InChI

InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2

InChI Key

JIULRVIFQNXLCR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C(C1CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route involves the hydroxylation of a cyclohexene derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Hydroboration-Oxidation Reactions

This compound undergoes stereoselective hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN), where the borane coordinates to a secondary hydroxyl group, shielding one face of the cyclohexene ring. This leads to 20:1 diastereoselectivity in the formation of diols (e.g., compounds 10 and 11 ) .

Reaction ComponentDetails
Reagent9-BBN in THF
Temperature−10°C to RT
Oxidation WorkupNaOH/H₂O₂
Yield92%
Key Product(1R,2R,3R,5R,6S)-5-(Benzyloxy)-2-(hydroxymethyl)bicyclo[4.1.0]heptan-3-ol (10 )

The stereoselectivity arises from borinate ester formation, which directs reagent addition to the less hindered face .

Esterification and Acylation

The hydroxyl groups participate in regioselective esterification. For example, benzoylation with benzoyl chloride in pyridine yields mono- and diesters. A study demonstrated that esterification at the C-2 or C-3 positions produces positional isomers 14 and 15 in near-equal amounts due to cyclohexene ring puckering .

Key Observations :

  • FeCl₃-mediated deprotection of esters regenerates diols (e.g., compound 16 ) .

  • Prolonged storage or acidic conditions trigger acetyl migration from secondary to primary hydroxyl groups .

Hydrogenation and Ring Saturation

Catalytic hydrogenation over Pd/C reduces the cyclohexene double bond, yielding saturated derivatives. For example:

ParameterDetails
Catalyst10% Pd/C
Pressure2 atm H₂
SolventEthanol
Product(1S,2R,4R,5R,6R)-5-(Hydroxymethyl)bicyclo[4.1.0]heptane-2,4-diol (12 )
Yield95%

This reaction retains stereochemistry while saturating the ring .

Enzymatic Desymmetrization

The compound serves as a precursor in enzymatic synthesis of tricyclic furanofuran derivatives, critical for HIV-1 protease inhibitors. Pseudomonas cepacia lipase catalyzes the desymmetrization of meso-diol intermediates, enabling asymmetric functionalization .

Key Steps :

  • Substrate : meso-1,2-(Dihydroxymethyl)cyclohex-4-ene.

  • Enzyme : Pseudomonas cepacia lipase.

  • Outcome : Optically active tricyclic P2 ligands with >99% enantiomeric excess .

Oxidation Reactions

Controlled oxidation of the hydroxymethyl group yields aldehydes or ketones. For example:

ConditionProductApplication
CrO₃/H₂SO₄Cyclohexene-1,2-dione derivativeIntermediate for heterocycle synthesis
TEMPO/NaOClCarboxylic acidFunctionalization for drug design

Comparative Reactivity of Derivatives

The table below contrasts reactivity trends for derivatives:

DerivativeReactivityKey Interaction
Benzoylated (e.g., 13 )Stable under acidic conditionsResists acetyl migration
Hydrogenated (e.g., 12 )Enhanced solubility in polar solventsForms hydrogen bonds
Oxidized (e.g., ketone)Prone to nucleophilic attackParticipates in aldol reactions

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to modulate biological pathways and its potential use in treating various diseases.

Industry

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Key structural features for comparison include:

  • Hydroxyl group positions : All compared compounds are diols, but substituents and ring systems (cyclohexene vs. cyclohexane vs. aromatic) vary.
  • Substituents : Hydroxymethyl, methyl, prop-1-en-2-yl, and aromatic groups influence hydrophilicity, reactivity, and bioactivity.
  • Stereochemistry : R/S configurations critically affect biological interactions.
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Bioactivity Source
(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol C₇H₁₂O₃ 144.17 (calculated) Hydroxymethyl at C6 1R,2R,6R Not explicitly reported; likely hydrophilic due to hydroxymethyl group
(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol C₁₁H₁₈O₂ 182.26 Methyl (C3), prop-enyl (C6) 1R,2R,6S Potent antiparkinsonian activity in animal models
5-MeC-1,2-diol (trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene) C₁₉H₁₆O₂ 276.33 Methylchrysene-derived R,R configuration Carcinogenic metabolite formed via P450 enzymes
(1R,2R,3S)-3-methylcyclohexane-1,2-diol C₇H₁₄O₂ 146.19 Methyl (C3) 1R,2R,3S No bioactivity reported; cyclohexane backbone reduces ring strain
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol C₁₅H₂₄O₂ 236.35 Branched heptene chain 3S,4S,6R,7S Structural complexity may limit solubility

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound increases hydrophilicity relative to methyl or prop-enyl-substituted analogs (e.g., ).

Biological Activity

(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol, with the CAS number 130970-84-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant and antimicrobial activities, and summarizes relevant case studies and research findings.

  • Molecular Formula : C7_7H12_{12}O3_3
  • Molecular Weight : 144.17 g/mol
  • Structure : The compound features a cyclohexene ring with hydroxymethyl and diol functional groups, which may contribute to its biological activities .

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies using various assays such as DPPH and ABTS have shown that certain terpenoid compounds can effectively scavenge free radicals.

Case Study: Antioxidant Assessment

A comparative study on the antioxidant capacity of essential oils revealed that extracts containing similar hydroxyl groups demonstrated substantial radical scavenging activity. The results indicated that increasing concentrations of these compounds led to improved antioxidant effects measured by IC50_{50} values .

CompoundDPPH IC50_{50} (µg/mL)ABTS IC50_{50} (µg/mL)
This compoundTBDTBD
Carvacrol29.07165.5
Geraniol28.082402.95

Note: TBD refers to values yet to be determined for the target compound.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated in several studies. Similar compounds have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of essential oils derived from plants containing similar compounds, it was found that these oils exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be low enough to suggest potential therapeutic applications .

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

The biological activity of this compound may be attributed to its ability to interact with cellular components. The hydroxymethyl and diol groups are likely responsible for hydrogen bonding with reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative stress.

Q & A

Basic: What are the key physicochemical properties of (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol, and how do they influence experimental design?

Answer:
The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experiments. Key parameters include:

PropertyValue/DescriptionRelevance to Research Design
Molecular FormulaC₇H₁₂O₃Determines stoichiometry in reactions
Molecular Weight144.17 g/molEssential for molarity calculations
Polar Surface Area~60.7 Ų (estimated)Predicts membrane permeability
LogP~0.5 (estimated)Guides solvent selection for extraction
These values suggest moderate hydrophilicity, requiring polar solvents (e.g., DMSO/water mixtures) for dissolution. Stability studies should prioritize avoiding acidic/basic conditions due to the diol and hydroxymethyl groups .

Basic: What synthetic routes are reported for this compound and its stereoisomers?

Answer:
Stereoselective synthesis involves chiral catalysts or enzymatic resolution. For example:

  • Asymmetric Dihydroxylation : Sharpless or Jacobsen conditions to install vicinal diols with enantiomeric excess >90% .
  • Hydroxymethylation : Aldol condensation followed by reduction (e.g., NaBH₄) to introduce the hydroxymethyl group .
  • Stereoisomer Separation : Chiral HPLC or crystallization to resolve diastereomers, as demonstrated in antiparkinsonian analog studies .

Basic: How is the compound characterized structurally, and what analytical methods are prioritized?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and regioselectivity (e.g., coupling constants for vicinal diols) .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Basic: What biological activities are reported for structurally related cyclohexene-diol derivatives?

Answer:
Analogous compounds exhibit:

  • Antiparkinsonian Activity : (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohexene-diol restored locomotor activity in MPTP-induced Parkinson’s models, comparable to levodopa .
  • Glycosidase Inhibition : Pyrrolizidine analogs with hydroxymethyl groups (e.g., casuarine derivatives) inhibit α-glucosidases .

Advanced: How does stereochemical configuration impact the biological activity of this compound?

Answer:
Stereochemistry dictates target binding. For example:

  • Antiparkinsonian Analogs : The (1R,2R,6S) configuration showed 10-fold higher efficacy than other stereoisomers in vivo, likely due to dopamine receptor interactions .
  • Enantiomeric Purity : Impurities >5% in non-target stereoisomers reduced activity by 40–60% in SAR models .

Advanced: How would you design experiments to resolve contradictions in biological activity data across different studies?

Answer:
Contradictions may arise from impurity profiles or model variability. Mitigation strategies:

Purity Validation : Use HPLC-MS to ensure >98% enantiomeric excess .

Model Standardization : Compare activity in both MPTP (neurodegenerative) and haloperidol (dopamine-blocking) models to isolate mechanisms .

Dose-Response Curves : Establish EC₅₀ values across ≥3 independent replicates to assess reproducibility .

Advanced: What structural modifications to this compound could enhance its bioactivity, and how would you test these hypotheses?

Answer:
Modifications and testing approaches:

  • Substitution at C3 : Introduce halogens (e.g., F, Cl) to enhance blood-brain barrier penetration. Test via logP assays and in vivo pharmacokinetics .
  • Esterification of Hydroxymethyl : Improve metabolic stability. Assess via liver microsome assays and LC-MS metabolite profiling .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:
Challenges include low abundance and matrix interference. Solutions:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma .
  • Detection : LC-MS/MS with deuterated internal standards (e.g., d₃-labeled analog) to improve sensitivity and accuracy .

Advanced: How can in silico modeling predict the compound’s interaction with neurological targets?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to dopamine D2 receptors, prioritizing poses with ∆G < -8 kcal/mol .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: What in vivo models are most appropriate for studying this compound’s neuroprotective effects?

Answer:

  • MPTP-Induced Parkinson’s Mice : Measure tyrosine hydroxylase (TH) expression and rotarod performance .
  • Oxidative Stress Models : SH-SY5Y cells treated with 6-OHDA, assessing viability via MTT and ROS via DCFH-DA assays .

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